molecular formula C16H23NO2 B7540162 1-(Cyclopropylamino)-3-(1,2,3,4-tetrahydronaphthalen-1-yloxy)propan-2-ol

1-(Cyclopropylamino)-3-(1,2,3,4-tetrahydronaphthalen-1-yloxy)propan-2-ol

Cat. No. B7540162
M. Wt: 261.36 g/mol
InChI Key: JZZOLWYUMLKOEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyclopropylamino)-3-(1,2,3,4-tetrahydronaphthalen-1-yloxy)propan-2-ol, commonly known as CTN-986, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CTN-986 belongs to the family of beta-adrenergic receptor agonists and has been shown to possess potent cardio-protective properties.

Mechanism of Action

CTN-986 acts as a beta-adrenergic receptor agonist and stimulates the beta-adrenergic receptors in the heart. This leads to an increase in cyclic adenosine monophosphate (cAMP) levels, which in turn activates protein kinase A (PKA). PKA then phosphorylates several intracellular targets, including L-type calcium channels, which results in an increase in intracellular calcium levels. This increase in intracellular calcium levels leads to an increase in myocardial contractility and cardiac output.
Biochemical and Physiological Effects:
CTN-986 has several biochemical and physiological effects, including an increase in myocardial contractility, cardiac output, and heart rate. CTN-986 also has vasodilatory effects, which can lead to a reduction in blood pressure. In addition, CTN-986 has anti-inflammatory and anti-oxidant properties, which may contribute to its cardio-protective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of CTN-986 is its potent cardio-protective properties, which make it an attractive candidate for the treatment of cardiovascular diseases. CTN-986 is also relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of CTN-986 is its short half-life, which may limit its therapeutic efficacy.

Future Directions

Several future directions for the study of CTN-986 include the investigation of its long-term safety and efficacy in animal models and clinical trials. In addition, further studies are needed to elucidate the molecular mechanisms underlying the cardio-protective effects of CTN-986. Finally, the development of more stable analogs of CTN-986 may lead to the development of more effective therapies for the treatment of cardiovascular diseases.

Synthesis Methods

The synthesis of CTN-986 involves a multi-step process starting with the reaction of 1,2,3,4-tetrahydronaphthalene with sodium hydride to form the corresponding sodium salt. This is followed by the reaction of the sodium salt with 2-chloro-1-(cyclopropylamino)ethanol to yield the intermediate product. The final step involves the reaction of the intermediate product with 2,3-epoxypropanol to form CTN-986.

Scientific Research Applications

CTN-986 has been extensively studied for its potential therapeutic applications in the treatment of cardiovascular diseases. Several preclinical studies have demonstrated that CTN-986 possesses potent cardio-protective properties and can reduce myocardial infarct size and improve cardiac function. CTN-986 has also been shown to have anti-inflammatory and anti-oxidant properties, which may contribute to its cardio-protective effects.

properties

IUPAC Name

1-(cyclopropylamino)-3-(1,2,3,4-tetrahydronaphthalen-1-yloxy)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c18-14(10-17-13-8-9-13)11-19-16-7-3-5-12-4-1-2-6-15(12)16/h1-2,4,6,13-14,16-18H,3,5,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZZOLWYUMLKOEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)OCC(CNC3CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclopropylamino)-3-(1,2,3,4-tetrahydronaphthalen-1-yloxy)propan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.